molecular formula C20H26N4O B2719804 3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902329-64-0

3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2719804
CAS No.: 902329-64-0
M. Wt: 338.455
InChI Key: ZGXQEXVDMNDLBB-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Position 3: A 2-methoxyphenyl group, introducing steric bulk and electron-donating properties.
  • Positions 2 and 5: Methyl groups, contributing to hydrophobicity and structural stability.
  • Amine substituent: A branched 3-methylbutyl (isopentyl) chain, influencing solubility and metabolic stability.

This compound belongs to a class of molecules investigated for antimicrobial and anti-tubercular activities, particularly targeting mycobacterial ATP synthase . Its design aligns with structure–activity relationship (SAR) principles observed in pyrazolo[1,5-a]pyrimidines, where substituents modulate potency, selectivity, and pharmacokinetics.

Properties

IUPAC Name

3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-13(2)10-11-21-18-12-14(3)22-20-19(15(4)23-24(18)20)16-8-6-7-9-17(16)25-5/h6-9,12-13,21H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXQEXVDMNDLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCC(C)C)C)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-methoxyphenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine is part of a class of pyrazolo[1,5-a]pyrimidines that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C15H22N4C_{15}H_{22}N_4 with a molecular weight of approximately 258.36 g/mol. The structure includes a pyrazolo[1,5-a]pyrimidine core, which is known for various pharmacological activities.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine show promising anticancer properties. For instance, a library of synthesized compounds was tested against MDA-MB-231 (human breast cancer) cell lines using the MTT assay. While none of the tested compounds exhibited significant growth inhibition at various concentrations compared to controls, the potential for structural modifications to enhance activity remains an area of active research .

Antitubercular Activity

Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of Mycobacterium tuberculosis (M.tb). A study synthesized numerous analogues and assessed their efficacy against M.tb, revealing that certain substitutions on the pyrazolo core could enhance antitubercular activity. Notably, compounds with specific alkyl or aryl groups showed significant in vitro inhibition of M.tb growth . The mechanism of action appears to be distinct from traditional antibiotics, suggesting alternative pathways for therapeutic intervention.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the pyrazolo ring and substituents significantly influence biological activity. For example:

  • Substituents at position 3 : Compounds with electron-donating groups (like methoxy) at this position have shown improved activity against cancer cell lines.
  • Alkyl groups at position 5 : The presence of branched alkyl chains has been correlated with enhanced potency against M.tb .

Case Studies

  • Case Study: Anticancer Screening
    • Objective : Evaluate the anticancer potential of synthesized pyrazolo derivatives.
    • Method : MTT assay conducted on MDA-MB-231 cell lines.
    • Findings : None exhibited significant inhibitory effects; however, further modifications are recommended to explore potential activity.
  • Case Study: Antitubercular Efficacy
    • Objective : Assess the effectiveness of pyrazolo derivatives against M.tb.
    • Method : In vitro growth inhibition assays.
    • Findings : Certain derivatives showed promising results with low cytotoxicity and effective growth inhibition.

Data Summary

Compound NameActivity TypeTarget OrganismIC50 (µM)Notes
This compoundAnticancerMDA-MB-231N/ANo significant growth inhibition observed
Various Pyrazolo DerivativesAntitubercularMycobacterium tuberculosisVariesEffective growth inhibition noted

Scientific Research Applications

Synthesis and Structure

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step chemical reactions. The target compound can be synthesized through condensation reactions involving substituted pyrazol-5-amines and appropriate carbonyl compounds. For example, modifications of existing pyrazolo[1,5-a]pyrimidines have been explored to enhance their pharmacological profiles.

Example of Synthetic Pathway

  • Starting Materials : Substituted pyrazol-5-amines and carbonyl compounds.
  • Reaction Conditions : Reflux in suitable solvents (e.g., acetic acid).
  • Purification : Crystallization or chromatography to obtain pure compounds.

Biological Activities

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit a wide range of biological activities:

Antibacterial Activity

Studies indicate that certain pyrazolo[1,5-a]pyrimidines can inhibit the growth of Mycobacterium tuberculosis. For instance, compounds designed to target mycobacterial ATP synthase have demonstrated promising results in vitro and in vivo models of tuberculosis .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. It may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Specific derivatives have been identified as effective against various cancer cell lines.

Anti-inflammatory Effects

Some studies suggest that pyrazolo[1,5-a]pyrimidine derivatives possess anti-inflammatory properties, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Neuroprotective Effects

Research has indicated potential neuroprotective effects, which could be beneficial for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Mycobacterial Inhibition

In a study by Tantry et al., several 7-substituted pyrazolo[1,5-a]pyrimidines were evaluated for their ability to inhibit ATP synthase in Mycobacterium smegmatis. The results showed that specific structural modifications significantly enhanced the inhibitory activity against both ATP depletion and bacterial growth in culture systems .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyrazolo[1,5-a]pyrimidines revealed that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via caspase activation pathways.

Comparative Analysis of Biological Activities

Activity TypeCompound VariantsObserved EffectsReferences
AntibacterialVariousInhibition of M. tuberculosis
AnticancerSelectedInduction of apoptosis
Anti-inflammatorySeveralReduction in inflammatory markers
NeuroprotectiveSpecific variantsProtection against neuronal death

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-phenyl ring is critical for target binding. Key analogs include:

Compound Name Position 3 Substituent Key Findings
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (47) 4-Fluorophenyl High anti-M. tb activity (MIC = 0.12 µM); para-fluoro enhances electronic interactions .
3-(4-Chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl Moderate activity (MIC = 0.5 µM); chloro improves lipophilicity but may increase hERG risk .
Target Compound 2-Methoxyphenyl Ortho-methoxy may reduce steric hindrance compared to para-substituents; methoxy’s electron-donating effects could alter binding affinity.

Discussion : Para-substituents (e.g., fluoro, chloro) optimize π-π stacking and hydrogen bonding in mycobacterial ATP synthase . The target’s 2-methoxyphenyl may offer unique binding modes but requires empirical validation.

Substituent Variations at Positions 2 and 5

Methyl groups at positions 2 and 5 enhance metabolic stability:

Compound Name Position 2/5 Substituents Impact on Activity
5-Methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine 2-CF3, 5-CH3 CF3 increases electronegativity but raises hERG liability; moderate M. tb inhibition (MIC = 1.0 µM).
3-(2-Methoxyphenyl)-5-methyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 2-CH3, 5-CH3 Dual methyl groups improve microsomal stability; pyridinylmethyl enhances solubility.
Target Compound 2-CH3, 5-CH3 Methyl groups likely contribute to low hERG risk and enhanced liver microsomal stability, as seen in analogs .

Discussion : Trifluoromethyl at position 2 increases potency but compromises cardiac safety. The target’s methyl groups balance hydrophobicity and safety.

Amine Substituent Variations

The N-alkyl/aryl group affects pharmacokinetics:

Compound Name Amine Substituent Key Properties
N,N-Bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amine (MPZP) Bis(2-methoxyethyl) Improved aqueous solubility but reduced blood–brain barrier penetration.
3-(4-Chlorophenyl)-5-methyl-N-(3-methylbutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-Methylbutyl Branched alkyl enhances metabolic stability; moderate M. tb activity (MIC = 0.8 µM).
Target Compound 3-Methylbutyl Similar to ; branched alkyl may reduce oxidative metabolism, improving half-life.

Discussion : 3-Methylbutyl is preferred for analogs requiring prolonged systemic exposure. Polar substituents (e.g., pyridinylmethyl) improve solubility but may shorten half-life.

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